molecular formula C11H12S2 B14268522 3,3'-(Propane-1,1-diyl)dithiophene CAS No. 141080-31-1

3,3'-(Propane-1,1-diyl)dithiophene

Cat. No.: B14268522
CAS No.: 141080-31-1
M. Wt: 208.3 g/mol
InChI Key: KLHUSSATRKDBFE-UHFFFAOYSA-N
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Description

3,3’-(Propane-1,1-diyl)dithiophene is an organic compound characterized by the presence of two thiophene rings connected by a propane bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Propane-1,1-diyl)dithiophene typically involves the reaction of thiophene derivatives with propane-1,1-diyl intermediates. One common method includes the use of Grignard reagents to form the propane bridge between two thiophene rings. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts like palladium or nickel complexes to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for 3,3’-(Propane-1,1-diyl)dithiophene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Propane-1,1-diyl)dithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thiophenes, sulfoxides, and sulfones, which can further undergo additional functionalization for various applications .

Scientific Research Applications

3,3’-(Propane-1,1-diyl)dithiophene has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3’-(Propane-1,1-diyl)dithiophene exerts its effects is primarily through its interaction with molecular targets in various pathways. The thiophene rings can participate in π-π stacking interactions, which are crucial for its electronic properties.

Comparison with Similar Compounds

Uniqueness: 3,3’-(Propane-1,1-diyl)dithiophene is unique due to its combination of a propane bridge and thiophene rings, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Properties

CAS No.

141080-31-1

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

3-(1-thiophen-3-ylpropyl)thiophene

InChI

InChI=1S/C11H12S2/c1-2-11(9-3-5-12-7-9)10-4-6-13-8-10/h3-8,11H,2H2,1H3

InChI Key

KLHUSSATRKDBFE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC=C1)C2=CSC=C2

Origin of Product

United States

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